{2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol
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Overview
Description
{2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a morpholine moiety and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol typically involves the reaction of 4-methylmorpholine with pyrimidine derivatives under controlled conditions. One common method involves the use of anhydrous tetrahydrofuran (THF) as a solvent and sodium hydride (NaH) as a base. The reaction is carried out under a nitrogen atmosphere to prevent oxidation and moisture interference. The intermediate product is then treated with methanol to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
{2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be formed using halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Halogenated pyrimidine compounds.
Scientific Research Applications
Chemistry
In chemistry, {2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals .
Mechanism of Action
The mechanism of action of {2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of aberrant kinase activity can lead to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A fused nitrogen-containing heterocyclic compound with similar biological activities.
2-(Pyridin-2-yl)pyrimidine: A pyrimidine derivative with applications in medicinal chemistry.
Phenylmorpholines: Compounds containing a morpholine ring and a benzene ring, used in various pharmacological applications.
Uniqueness
{2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine moiety with a pyrimidine ring and a methanol group allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
[2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C10H15N3O2/c1-13-4-5-15-9(6-13)10-11-3-2-8(7-14)12-10/h2-3,9,14H,4-7H2,1H3/t9-/m0/s1 |
InChI Key |
SCWCIVKCLNJLSD-VIFPVBQESA-N |
Isomeric SMILES |
CN1CCO[C@@H](C1)C2=NC=CC(=N2)CO |
Canonical SMILES |
CN1CCOC(C1)C2=NC=CC(=N2)CO |
Origin of Product |
United States |
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